molecular formula C20H27N3OS B610602 Ruski-201

Ruski-201

Cat. No.: B610602
M. Wt: 357.5 g/mol
InChI Key: KYOIGHSNTIJBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RUSKI-201 is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), an enzyme involved in the palmitoylation of Sonic Hedgehog (Shh) proteins. This compound has shown significant potential as a chemical probe for studying Hhat catalytic function and Hedgehog signaling pathways .

Preparation Methods

The synthesis of RUSKI-201 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Chemical Reactions Analysis

RUSKI-201 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

RUSKI-201 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the catalytic function of Hedgehog acyltransferase and its role in Hedgehog signaling pathways.

    Biology: Investigates the role of Hedgehog signaling in various biological processes, including embryonic development and tissue patterning.

    Medicine: Explores the potential therapeutic applications of Hedgehog pathway inhibitors in treating diseases such as cancer and interstitial lung diseases.

    Industry: Utilized in the development of new drugs targeting the Hedgehog signaling pathway

Mechanism of Action

RUSKI-201 exerts its effects by inhibiting Hedgehog acyltransferase, thereby blocking the palmitoylation of Sonic Hedgehog proteins. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for various biological processes. The molecular targets of this compound include the active site of Hedgehog acyltransferase, where it binds and prevents the enzyme from catalyzing the palmitoylation reaction .

Comparison with Similar Compounds

RUSKI-201 is compared with other similar compounds, such as RUSKI-43 and IMP-1575. While RUSKI-43 has shown off-target cytotoxicity, this compound is more selective and exhibits minimal off-target effects. IMP-1575 is another potent inhibitor of Hedgehog acyltransferase, but this compound remains a preferred choice due to its higher selectivity and lower toxicity .

Similar Compounds

    RUSKI-43: An earlier inhibitor of Hedgehog acyltransferase with significant off-target effects.

    IMP-1575: A potent inhibitor with high selectivity but less preferred due to its complex synthesis.

Properties

IUPAC Name

2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOIGHSNTIJBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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